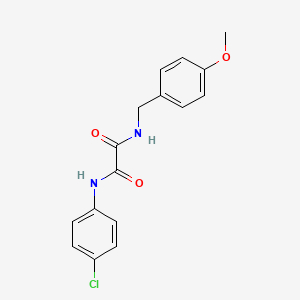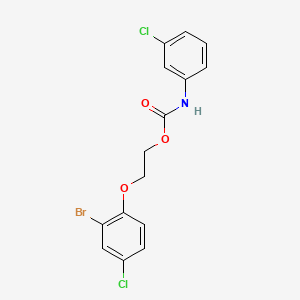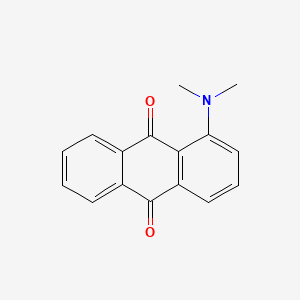![molecular formula C23H24N2O5 B5160043 Ethyl 2-[4-(2-benzyl-1,3-benzoxazole-5-carbonyl)morpholin-3-yl]acetate](/img/structure/B5160043.png)
Ethyl 2-[4-(2-benzyl-1,3-benzoxazole-5-carbonyl)morpholin-3-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[4-(2-benzyl-1,3-benzoxazole-5-carbonyl)morpholin-3-yl]acetate is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[4-(2-benzyl-1,3-benzoxazole-5-carbonyl)morpholin-3-yl]acetate typically involves multiple steps, starting with the preparation of the benzoxazole core. One common method involves the condensation of 2-aminophenol with benzaldehyde derivatives under acidic or basic conditions to form the benzoxazole ring . The morpholine ring is then introduced through a nucleophilic substitution reaction, followed by the esterification of the resulting compound with ethyl chloroacetate .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts have been employed to enhance the efficiency of the synthesis . The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-(2-benzyl-1,3-benzoxazole-5-carbonyl)morpholin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can be performed to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, and halides under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of ethyl 2-[4-(2-benzyl-1,3-benzoxazole-5-carbonyl)morpholin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The benzoxazole core is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation . The morpholine ring can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Ethyl 2-[4-(2-benzyl-1,3-benzoxazole-5-carbonyl)morpholin-3-yl]acetate can be compared with other benzoxazole derivatives, such as:
2-(2-((benzoxazol-2-ylthio)methyl)-1H-benzimidazol-1-yl)acetate: Similar structure but with a benzimidazole moiety instead of a morpholine ring.
Benzoxazole analogues: Various analogues with different substituents on the benzoxazole ring, which can affect their biological activity and chemical properties.
The uniqueness of this compound lies in its specific combination of the benzoxazole core, morpholine ring, and ethyl ester group, which can confer distinct biological and chemical properties.
Properties
IUPAC Name |
ethyl 2-[4-(2-benzyl-1,3-benzoxazole-5-carbonyl)morpholin-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5/c1-2-29-22(26)14-18-15-28-11-10-25(18)23(27)17-8-9-20-19(13-17)24-21(30-20)12-16-6-4-3-5-7-16/h3-9,13,18H,2,10-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLDSNGOVSNZFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1COCCN1C(=O)C2=CC3=C(C=C2)OC(=N3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(3,4-dimethylphenyl)carbamothioyl]-4-propoxybenzamide](/img/structure/B5159973.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5159979.png)

![3-[3-(benzyloxy)-2-hydroxypropyl]-2-ethyl-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5159995.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(3-pyridinylmethyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5160005.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-3-(2-pyrazinyl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B5160009.png)

![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5160016.png)

![5-[5-(4-chlorophenyl)-2-furyl]-1,3-diphenyl-4,5-dihydro-1H-pyrazole](/img/structure/B5160035.png)

![2-[benzyl(phenylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide](/img/structure/B5160055.png)


